N-(1-cyclopropylethyl)-4-(5-fluoropyridin-2-yl)-N-methylpiperidine-1-sulfonamide
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Overview
Description
N-(1-cyclopropylethyl)-4-(5-fluoropyridin-2-yl)-N-methylpiperidine-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including a cyclopropyl group, a fluoropyridine moiety, and a sulfonamide group, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-4-(5-fluoropyridin-2-yl)-N-methylpiperidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluoropyridine Moiety: The 5-fluoropyridine group can be introduced via a nucleophilic aromatic substitution reaction using 5-fluoropyridine and a suitable leaving group.
Attachment of the Cyclopropylethyl Group: The cyclopropylethyl group can be attached through an alkylation reaction using cyclopropylmethyl bromide.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-4-(5-fluoropyridin-2-yl)-N-methylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyridines.
Scientific Research Applications
N-(1-cyclopropylethyl)-4-(5-fluoropyridin-2-yl)-N-methylpiperidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to its potential activity on central nervous system receptors.
Biological Studies: The compound can be used to study the interaction of sulfonamides with various enzymes and receptors, providing insights into their mechanism of action.
Pharmacology: It can serve as a model compound to investigate the pharmacokinetics and pharmacodynamics of sulfonamide-based drugs.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-4-(5-fluoropyridin-2-yl)-N-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The fluoropyridine moiety may enhance binding affinity and specificity, while the cyclopropylethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclopropylethyl)-4-(pyridin-2-yl)-N-methylpiperidine-1-sulfonamide: Lacks the fluorine atom, which may reduce its binding affinity and specificity.
N-(1-cyclopropylethyl)-4-(5-chloropyridin-2-yl)-N-methylpiperidine-1-sulfonamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
N-(1-cyclopropylethyl)-4-(5-methylpyridin-2-yl)-N-methylpiperidine-1-sulfonamide: The methyl group may affect the compound’s steric properties and interaction with molecular targets.
Uniqueness
N-(1-cyclopropylethyl)-4-(5-fluoropyridin-2-yl)-N-methylpiperidine-1-sulfonamide is unique due to the presence of the fluoropyridine moiety, which can significantly enhance its biological activity and binding specificity compared to similar compounds. The combination of functional groups in this compound provides a balance of reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-4-(5-fluoropyridin-2-yl)-N-methylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2S/c1-12(13-3-4-13)19(2)23(21,22)20-9-7-14(8-10-20)16-6-5-15(17)11-18-16/h5-6,11-14H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAIYCWEVINTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)N2CCC(CC2)C3=NC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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